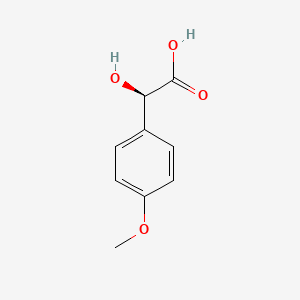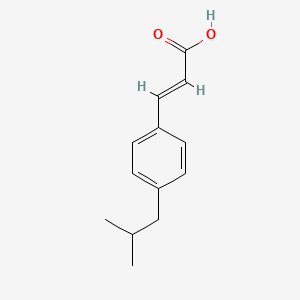
(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” is a chemical compound that is a plasma metabolite . It has high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .
Chemical Reactions Analysis
Carboxylic acids like “®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis
“®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” is a solid at room temperature . It has a boiling point of 370.4°C at 760 mmHg .Aplicaciones Científicas De Investigación
Chiral Resolution Studies
D-4-Methoxymandelic acid: is used in chiral resolution studies to separate enantiomers via liquid chromatography . This application is crucial for the development of enantioselective synthetic processes and the production of optically pure compounds in pharmaceuticals.
Lignin Peroxidase Oxidation Mechanism
Researchers utilize D-4-Methoxymandelic acid to study the oxidation mechanisms of lignin peroxidase . Understanding this mechanism is vital for advancing the field of bioremediation, where enzymes are used to break down pollutants.
Diagnostic Marker for Diseases
The compound serves as a precursor for Vanillylmandelic acid (VMA) , which is a metabolite used as a diagnostic marker for certain diseases . VMA levels in urine can indicate the presence of neuroendocrine tumors, such as pheochromocytoma.
Synthesis of Complex Molecules
D-4-Methoxymandelic acid: is an organic building block used in the synthesis of more complex molecules . Its presence in a synthetic pathway can introduce chirality or specific functional groups necessary for further reactions.
Enzymatic Reaction Studies
This compound is also employed in enzymatic reaction studies to understand enzyme-substrate interactions . Such studies can lead to the development of new drugs and therapies by mimicking or inhibiting natural enzymatic processes.
Material Science
In material science, D-4-Methoxymandelic acid can be used to modify surface properties of materials . This modification can enhance the material’s interaction with biological systems, making it useful for biomedical applications like implant coatings.
Analytical Chemistry
It finds application in analytical chemistry as a standard for calibrating instruments and validating methods . Accurate measurement of compounds like D-4-Methoxymandelic acid ensures the reliability of analytical results.
Educational Research
Lastly, D-4-Methoxymandelic acid is used in educational settings to demonstrate principles of organic chemistry and pharmacology . It provides a practical example for students to understand the real-world applications of theoretical knowledge.
Safety and Hazards
Mecanismo De Acción
- One notable interaction is with lignin peroxidase , an enzyme produced by white-rot fungi. D-4-Methoxymandelic acid undergoes oxidation mediated by veratryl alcohol , acting as a redox mediator . Veratryl alcohol facilitates the enzymatic oxidation of D-4-Methoxymandelic acid.
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
(2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECRQOOEQWFPE-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)






![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)




![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)
